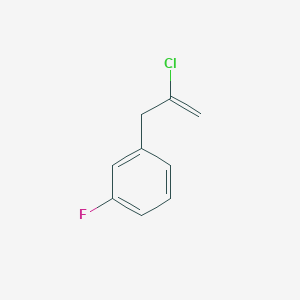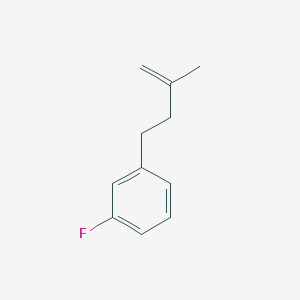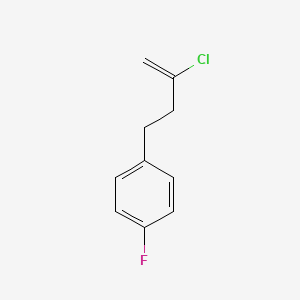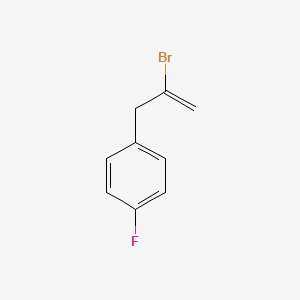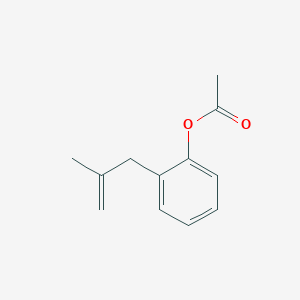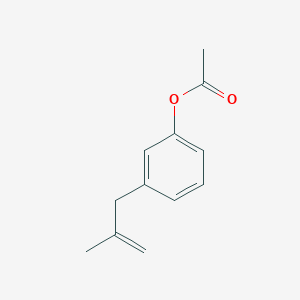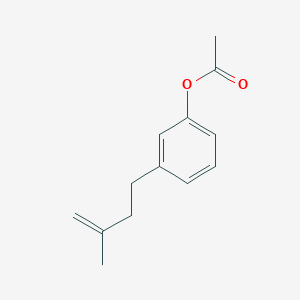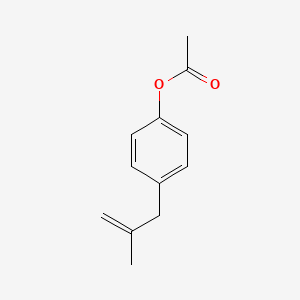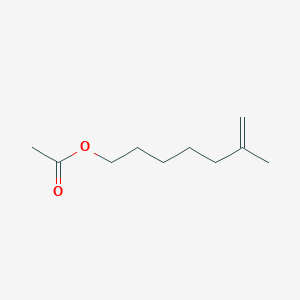
7-Acetoxy-2-methyl-1-heptene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Acetoxy-2-methyl-1-heptene is an organic compound with the chemical formula C10H18O2. It is a colorless oil and is primarily used in research settings . This compound is characterized by the presence of an acetate group attached to a heptene backbone, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetoxy-2-methyl-1-heptene typically involves the acetylation of 2-methyl-1-heptene. This can be achieved through the reaction of 2-methyl-1-heptene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the acetoxy derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-Acetoxy-2-methyl-1-heptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group, yielding 2-methyl-1-heptanol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methyl-1-heptanone or 2-methylheptanoic acid.
Reduction: Formation of 2-methyl-1-heptanol.
Substitution: Formation of various substituted heptenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Acetoxy-2-methyl-1-heptene is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for potential pharmacological properties and as an intermediate in the synthesis of bioactive compounds.
Industry: Employed in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 7-Acetoxy-2-methyl-1-heptene involves its interaction with specific molecular targets, depending on the context of its use. For instance, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of enzymes involved in metabolic pathways. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-heptene: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
7-Hydroxy-2-methyl-1-heptene: Contains a hydroxyl group instead of an acetoxy group, leading to different reactivity and applications.
2-Methyl-1-heptanol: The fully reduced form of 7-Acetoxy-2-methyl-1-heptene, used in different contexts due to the absence of the double bond and acetoxy group.
Uniqueness
This compound is unique due to the presence of both an acetoxy group and a double bond, which confer distinct chemical reactivity and versatility in synthetic applications. Its ability to undergo a variety of chemical transformations makes it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
6-methylhept-6-enyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-5-4-6-8-12-10(3)11/h1,4-8H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCIHOJAOWIHRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCCCOC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641241 |
Source


|
| Record name | 6-Methylhept-6-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731773-25-4 |
Source


|
| Record name | 6-Methylhept-6-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

